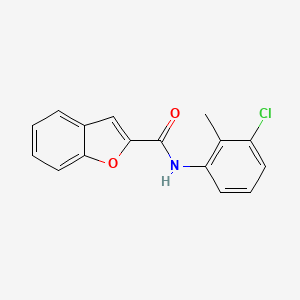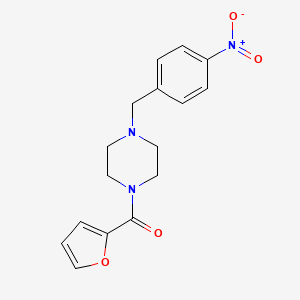![molecular formula C16H22N4O3 B5512846 7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)
7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like the one you've described belong to a class of organic molecules known for their unique spirocyclic and heterocyclic structures, often explored for their potential in medicinal chemistry and material science due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves the Japp-Klingemann reaction for hydrazone formation, followed by complexation with metal ions or further functionalization. For instance, Kumar et al. (2018) synthesized an aromatic hydrazone using this method, highlighting a typical synthetic pathway that could be relevant for synthesizing the compound (Kumar, S. S., Biju, S., & Sadasivan, V., 2018).
Molecular Structure Analysis
The molecular structure of related diazaspiro compounds is characterized using various spectroscopic techniques, including UV-Vis, NMR (1H, 13C), and sometimes X-ray crystallography. These studies reveal details about the conformation, configuration, and overall structural motifs of these molecules, as discussed in research by Asiri and Khan (2011), where spectral analysis confirmed the structure of a similar compound (Asiri, A. M., & Khan, S. A., 2011).
Chemical Reactions and Properties
These compounds often exhibit interesting reactivity patterns due to their functional groups. Hydrazone and azo compounds, for example, show tautomerism and can act as ligands in complexation reactions. The study by Kumar et al. (2018) also touches upon the antioxidant properties of these compounds, suggesting potential for further exploration of their chemical reactivity (Kumar, S. S., Biju, S., & Sadasivan, V., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. Lazic et al. (2017) conducted a detailed study on the structure-property relationship of diazaspiro compounds, providing insights into how different substituents affect these properties (Lazic, A. et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are influenced by their heterocyclic and spirocyclic structures. Studies such as those by Huynh et al. (2017) explore the synthesis and mechanistic aspects of forming spirocyclic compounds, shedding light on their inherent chemical properties (Huynh, T.-T., Nguyen, V., & Nishino, H., 2017).
Aplicaciones Científicas De Investigación
Orthogonal Linker for Solid-Phase Synthesis
4-Oxoheptanedioic acid, a related compound, serves as an orthogonal linker for the solid-phase synthesis of base-sensitive oligonucleotides. It reacts readily with alcohols in the presence of DBU, offering a way to anchor nucleosides to a solid phase for subsequent oligonucleotide synthesis and release, indicating its utility in DNA/RNA synthesis and modifications (Leisvuori et al., 2008).
Synthesis of Diazaspiro and Tetrazaspiro Derivatives
Diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives have been synthesized through cycloaddition of nitrilimides to furanone derivatives, demonstrating the compound's versatility in forming spirocyclic and heterocyclic structures, which are of interest in medicinal chemistry for drug design and development (Farag et al., 2008).
Novel Type of Ring Closure
A novel cyclization of intermediate thiocabonyl ylides leading to the formation of diazaspiro[4.4]nonene derivatives has been discovered. This type of ring closure highlights the compound's role in the synthesis of new molecular architectures, which could have implications in the development of new materials or pharmaceuticals (Romański et al., 1999).
Microwave-Assisted Synthesis of Fused Heterocycles
The compound has potential applications in the microwave-assisted synthesis of fused heterocycles, indicating its role in accelerating synthetic processes for the development of heterocyclic compounds with potential pharmaceutical applications (Shaaban, 2008).
Synthesis and Biological Studies
Aromatic hydrazone derivatives have been synthesized from a related compound, leading to the development of transition metal complexes characterized for their antioxidant and antimicrobial activities. This research highlights the compound's utility in creating bioactive molecules for potential therapeutic applications (Kumar et al., 2018).
Propiedades
IUPAC Name |
7-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-11-8-12(2)20(18-11)6-3-4-14(22)19-7-5-16(10-19)9-13(21)17-15(16)23/h8H,3-7,9-10H2,1-2H3,(H,17,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRKTFFPLRTKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CCC3(C2)CC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime](/img/structure/B5512770.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)






